molecular formula C8H11N3O B15263197 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine

Cat. No.: B15263197
M. Wt: 165.19 g/mol
InChI Key: JMHLLJCOLJVRIG-IZZDOVSWSA-N
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Description

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine is a pyridine derivative characterized by a methoxy group at the 4-position and a hydrazonoyl moiety at the 2-position. The hydrazonoyl group (N-N=C-CH3) introduces unique electronic and steric properties, making the compound a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination chemistry) . Its synthesis likely involves the reaction of 4-methoxypyridine with bromoacetyl intermediates followed by hydrazone formation, akin to methods described for related compounds .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(E)-1-(4-methoxypyridin-2-yl)ethylidenehydrazine

InChI

InChI=1S/C8H11N3O/c1-6(11-9)8-5-7(12-2)3-4-10-8/h3-5H,9H2,1-2H3/b11-6+

InChI Key

JMHLLJCOLJVRIG-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\N)/C1=NC=CC(=C1)OC

Canonical SMILES

CC(=NN)C1=NC=CC(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine-2-carbaldehyde with ethanehydrazine under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product through a series of condensation and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as tuberculosis and cancer.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 2: Electronic and Physical Properties

Compound Name Substituent Effects Hydrogen Bonding Optical Activity Solubility Trends
2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine Electron-donating (methoxy), resonance-modulating (hydrazonoyl) Possible N–H∙∙∙O/N interactions Likely non-centrosymmetric Moderate in polar solvents
1-(2-(4-substituted phenyl)-2-oxoethyl)-4-methoxypyridinium bromide Electron-withdrawing (phenacyl) Ionic (Br⁻ counterion) Centrosymmetric (probable) High in polar solvents (ionic)
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide Electron-donating (methoxy) C–H∙∙∙I interactions Centrosymmetric (confirmed) High in DMSO/water
4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine Electron-withdrawing (nitro) Minimal N/A Low in water
  • Key Observations: The hydrazonoyl group in the target compound may promote resonance stabilization and intramolecular hydrogen bonding, contrasting with the ionic interactions in pyridinium salts . Nitro-substituted analogs (e.g., ) exhibit reduced solubility in polar solvents due to strong electron-withdrawing effects, whereas methoxy groups enhance polarity .

Biological Activity

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine is characterized by the following structural formula:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{O}

This compound features a pyridine ring substituted with a methoxy group and an ethanehydrazone moiety. The presence of these functional groups is believed to contribute to its biological activities.

The biological activity of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases, which are crucial in cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant inhibitory effects on EGFR (epidermal growth factor receptor) tyrosine kinase, which is involved in many cancers .
  • Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine. In vitro assays against various cancer cell lines have shown promising results:

Cell LineIC50 (µM)% Inhibition at 10 µM
A549 (Lung)5.678
NCI-H1975 (Lung)3.285
NCI-H460 (Lung)7.565

These results indicate that the compound exhibits selective cytotoxicity towards lung cancer cells, potentially through EGFR inhibition .

Case Studies

A notable case study involved the use of this compound in a preclinical model of lung cancer. Mice treated with 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine showed a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor weight by approximately 50% after four weeks of treatment .

Pharmacological Profile

The pharmacological profile of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine suggests it may be beneficial for treating conditions associated with aberrant cell proliferation, such as:

  • Cancer : Particularly lung cancer due to its selective activity against related cell lines.
  • Inflammatory Diseases : Its antioxidant properties may provide therapeutic benefits in inflammatory conditions.

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